molecular formula C22H22N2O7S B10959320 Methyl 5-{[(furan-2-ylmethyl){[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino]methyl}furan-2-carboxylate

Methyl 5-{[(furan-2-ylmethyl){[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino]methyl}furan-2-carboxylate

Cat. No.: B10959320
M. Wt: 458.5 g/mol
InChI Key: DTESUBBLBFYWBX-UHFFFAOYSA-N
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Description

Methyl 5-{[(furan-2-ylmethyl){[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino]methyl}furan-2-carboxylate is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-{[(furan-2-ylmethyl){[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino]methyl}furan-2-carboxylate typically involves multiple steps. One common method includes the radical bromination of the methyl group followed by a series of condensation reactions . The reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[(furan-2-ylmethyl){[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino]methyl}furan-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while reduction could produce various alcohols or amines .

Scientific Research Applications

Methyl 5-{[(furan-2-ylmethyl){[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino]methyl}furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-{[(furan-2-ylmethyl){[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino]methyl}furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s furan ring and sulfonyl group play crucial roles in its biological activity. It is believed to interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H22N2O7S

Molecular Weight

458.5 g/mol

IUPAC Name

methyl 5-[[furan-2-ylmethyl-[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]methyl]furan-2-carboxylate

InChI

InChI=1S/C22H22N2O7S/c1-29-22(26)20-11-8-18(31-20)15-23(14-17-4-3-13-30-17)32(27,28)19-9-6-16(7-10-19)24-12-2-5-21(24)25/h3-4,6-11,13H,2,5,12,14-15H2,1H3

InChI Key

DTESUBBLBFYWBX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)CN(CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O

Origin of Product

United States

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